molecular formula C14H12N2O B1524866 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 60290-20-2

1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1524866
CAS No.: 60290-20-2
M. Wt: 224.26 g/mol
InChI Key: TYUSQBYDXATKFI-UHFFFAOYSA-N
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Description

1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the CAS Number: 60290-20-2. It has a molecular weight of 224.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O/c17-14-13-12(6-8-15-14)7-9-16(13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Compounds structurally related to 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one have been synthesized and studied for their unique chemical properties and reactions. For example, Mitsumoto and Nitta (2004) synthesized novel derivatives that exhibit aromatic characteristics and demonstrated their ability to oxidize amines and alcohols in an autocycling process, with enhanced efficiency under photoirradiation conditions compared to thermal processes (Mitsumoto & Nitta, 2004). This suggests potential applications in organic synthesis, where controlled oxidation reactions are crucial.

Materials Science and Conducting Polymers

In the field of materials science, derivatized bis(pyrrol-2-yl) arylenes have been synthesized and investigated for their electrical conducting properties. Sotzing et al. (1996) found these compounds to oxidize at relatively low potentials, forming cation radicals and leading to the development of polymers with stable conducting forms (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). This research is pivotal for advancing the creation of novel conducting polymers with applications in electronics and energy storage.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-benzyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-13-12(6-8-15-14)7-9-16(13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSQBYDXATKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60290-20-2
Record name 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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